1,3-bis(2H-1,3-benzodioxol-5-yl)urea
Description
1,3-bis(2H-1,3-benzodioxol-5-yl)urea is a urea derivative featuring two 2H-1,3-benzodioxole groups symmetrically attached to the urea core. The compound is identified by CAS numbers 119179-46-3 (non-amino variant) and 756791-27-2 (3-amino-substituted variant) . Its molecular formula is C₁₅H₁₂N₂O₅, with a molecular weight of 300.27 g/mol. Structural characterization often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
1,3-bis(1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-9-1-3-11-13(5-9)21-7-19-11)17-10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNUQOFRUOOFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298232 | |
| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342885-75-0 | |
| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342885-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2H-1,3-benzodioxol-5-yl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 1,3-benzodioxole-5-amine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of safer phosgene substitutes, such as triphosgene, is often preferred to minimize the hazards associated with phosgene handling.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole rings can be oxidized to form quinone derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1,3-bis(2H-1,3-benzodioxol-5-yl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-bis(2H-1,3-benzodioxol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-bis(2H-1,3-benzodioxol-5-yl)urea with structurally or functionally related compounds:
Key Observations:
Hydroxyurea derivatives (e.g., 139149-55-6) introduce redox-active hydroxylamine groups, which may influence reactivity and toxicity profiles . Heterocyclic analogs (e.g., emrusolmine) replace the urea core with pyrazole, broadening pharmacological applications .
Biological Activity: this compound lacks explicit biological data in the provided evidence but shares structural motifs with bioactive compounds like emrusolmine (alpha-synuclein inhibition) and phenanthrene derivatives . Hydroxyurea analogs (139149-55-6) require strict safety protocols due to hazards noted in safety data sheets .
Synthetic and Analytical Considerations: Crystallographic validation using SHELX/ORTEP is critical for confirming the planar or puckered conformations of benzodioxole rings, which impact molecular interactions .
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